

In-Depth Technical Guide: (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine

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Compound of Interest

Compound Name: (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine**, a key chiral building block in pharmaceutical development.

Molecular Structure and Identifiers

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine featuring a trifluoromethyl group on the phenyl ring. This substitution significantly influences its chemical and biological properties.

Identifier	Value
IUPAC Name	(1S)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine
CAS Number	127733-39-5[1][2]
Molecular Formula	C ₉ H ₁₀ F ₃ N[1][2]
Molecular Weight	189.18 g/mol [1][2]
SMILES	C--INVALID-LINK--c1cccc(c1)C(F)(F)F
InChI	InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11,12)/h2-6H,13H2,1H3/t6-/m0/s1

Physicochemical Properties

While specific experimental data for the pure (S)-enantiomer is not readily available in public literature, typical properties for similar small molecule amines can be inferred.

Property	Value
Appearance	Likely a colorless to pale yellow liquid or low-melting solid
Solubility	Expected to be soluble in common organic solvents

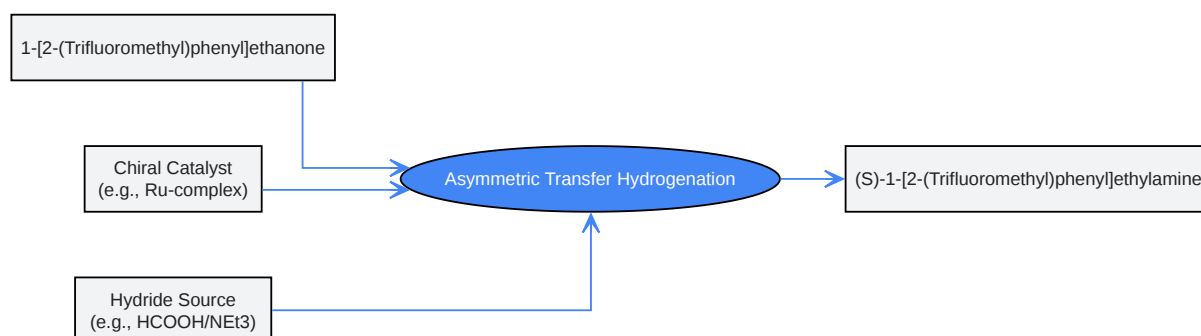
Synthesis Protocols

The synthesis of enantiomerically pure **(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** can be achieved through several strategic approaches, primarily involving asymmetric synthesis or chiral resolution. Below are generalized experimental protocols based on established methodologies for similar chiral amines.

Asymmetric Reduction of 1-[2-(Trifluoromethyl)phenyl]ethanone

This method involves the stereoselective reduction of the corresponding ketone precursor.

Workflow:



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Figure 1: Asymmetric reduction workflow.

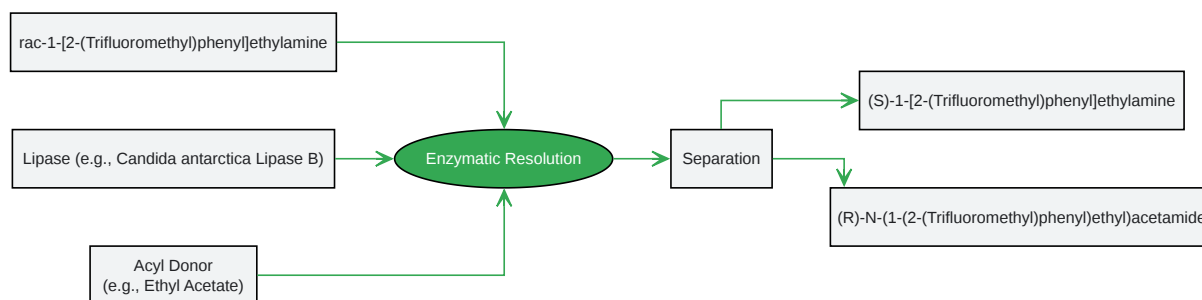
Experimental Protocol:

- **Catalyst Preparation:** In an inert atmosphere glovebox, a solution of a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB) is prepared in an appropriate solvent (e.g., degassed methanol).
- **Reaction Setup:** To a solution of 1-[2-(Trifluoromethyl)phenyl]ethanone in a suitable solvent (e.g., dichloromethane), the catalyst solution and a hydride source (e.g., a mixture of formic acid and triethylamine) are added.
- **Reaction Execution:** The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 24 hours) until completion, monitored by techniques like TLC or GC.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired (S)-enantiomer.

Enzymatic Kinetic Resolution of rac-1-[2-(Trifluoromethyl)phenyl]ethylamine

This method utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Workflow:



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Figure 2: Enzymatic resolution workflow.

Experimental Protocol:

- **Reaction Setup:** A solution of racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine is prepared in an organic solvent (e.g., toluene).
- **Enzymatic Reaction:** A lipase, such as immobilized *Candida antarctica* lipase B (CALB), and an acyl donor (e.g., ethyl acetate) are added to the solution.
- **Reaction Monitoring:** The mixture is incubated at a specific temperature (e.g., 40°C) with constant shaking. The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining amine.
- **Separation:** Once the desired conversion is reached (typically around 50%), the enzyme is filtered off. The acylated (R)-enantiomer and the unreacted (S)-amine are then separated by extraction or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for **(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** is not widely available in the public domain. The following tables provide expected characteristic peaks based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.6 - 7.3	m	Ar-H
~4.2	q	CH-NH ₂
~1.8	br s	NH ₂
~1.4	d	CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~145	Ar-C (C-CH)
~128	q, Ar-C (C-CF ₃)
~127 - 125	Ar-CH
~124	q, CF ₃
~50	CH-NH ₂
~25	CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Vibration
3300 - 3400	N-H stretch (primary amine)
3000 - 3100	C-H stretch (aromatic)
2850 - 2950	C-H stretch (aliphatic)
1600 - 1620	N-H bend
1100 - 1350	C-F stretch (strong)

Mass Spectrometry (Predicted)

m/z	Fragmentation
189	$[M]^+$
174	$[M-CH_3]^+$
172	$[M-NH_3]^+$

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of **(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** in specific signaling pathways. As a chiral building block, its biological activity is realized upon incorporation into larger, pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity to biological targets. The phenethylamine scaffold is a common motif in molecules targeting the central nervous system. Further research and biological screening are required to elucidate its specific pharmacological profile.

Applications in Drug Development

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chirality is essential for the stereospecific interactions with biological targets, which is a critical aspect of modern drug design. The presence of the trifluoromethyl group can improve a drug candidate's properties, including lipophilicity and metabolic stability.

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References

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